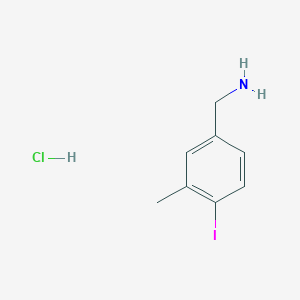

(4-Iodo-3-methylphenyl)methanamine hydrochloride

説明

(4-Iodo-3-methylphenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C8H11ClIN and its molecular weight is 283.54 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

- Its role is to prevent and treat frequently recurring urinary tract infections (UTIs) when long-term therapy is necessary .

Target of Action

Mode of Action

Pharmacokinetics

- The compound is well-absorbed after oral administration. It distributes throughout the urinary tract. Hydrolysis occurs in an acidic environment, releasing formaldehyde. Formaldehyde is excreted via urine. The acidic pH of the urinary tract enhances the compound’s bioavailability .

Action Environment

- The compound’s efficacy relies on the urinary tract’s pH. Acidic conditions facilitate hydrolysis and formaldehyde release. Factors affecting urinary pH (e.g., diet, hydration) influence the compound’s action. Proper storage conditions (e.g., avoiding extreme temperatures) maintain stability .

生物活性

(4-Iodo-3-methylphenyl)methanamine hydrochloride, a compound with the CAS number 1803588-29-5, has garnered interest in various biological research fields due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and effects on cellular systems.

The compound exhibits several biochemical properties that influence its biological activity:

- Kinase Inhibition : It has been reported to inhibit specific kinases, enzymes that play crucial roles in cellular signaling pathways. This inhibition can lead to altered cellular behaviors, including apoptosis in cancer cells.

- Nucleic Acid Interaction : The compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis, which is vital for cellular proliferation and function.

The primary mechanisms through which this compound exerts its effects include:

- ATP-Binding Site Interaction : By binding to the ATP-binding sites of kinases, the compound prevents the transfer of phosphate groups to target substrates, disrupting critical signaling pathways involved in cell growth and survival.

- Induction of Apoptosis : In cancer models, this compound has been shown to induce apoptosis by disrupting key signaling pathways and altering gene expression profiles associated with cell survival.

Cellular Effects

The effects of this compound on various cell types have been documented:

- Cancer Cells : Studies indicate that the compound can inhibit tumor growth in various cancer models, demonstrating dose-dependent effects where lower doses may exhibit therapeutic benefits while higher doses could lead to cytotoxicity .

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown moderate antibacterial activity with MIC values ranging from 4.69 to 22.9 µM against various bacterial strains .

Case Studies and Research Findings

A review of recent studies highlights the biological activity of this compound:

- In Vitro Studies : Research conducted on human cancer cell lines demonstrated that the compound effectively reduced cell viability and induced apoptosis at specific concentrations. For example, in MDA-MB-435 melanoma cells, significant reductions in survival rates were observed following treatment with varying concentrations of the compound .

- Animal Models : In vivo studies have shown that administration of this compound resulted in significant tumor size reduction in xenograft models. The therapeutic window appears to be narrow, emphasizing the need for careful dosage management .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 5-Bromo-4-chloro-2-methyl... | Anticancer | Kinase inhibition observed |

| 4-Chloro-7H-pyrrolo... | Moderate antimicrobial | Effective against specific bacterial strains |

| 5-Bromo-7H-pyrrolo... | Cytotoxicity in cancer cells | Induces apoptosis |

This table illustrates how variations in chemical structure can lead to differing biological activities among related compounds.

特性

IUPAC Name |

(4-iodo-3-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN.ClH/c1-6-4-7(5-10)2-3-8(6)9;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNMHOSFZXMHGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。